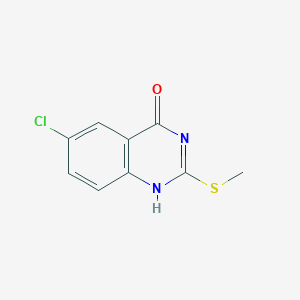
6-chloro-2-methylsulfanyl-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclodextrin . Cyclodextrins are a family of cyclic oligosaccharides composed of glucose monomers linked by alpha-1,4 glycosidic bonds. They are known for their ability to form inclusion complexes with various molecules, making them valuable in numerous applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclodextrins are typically produced from starch by enzymatic conversion. The process involves the use of cyclodextrin glycosyltransferase (CGTase), an enzyme that catalyzes the conversion of starch into cyclodextrins. The reaction conditions include:
Substrate: Starch
Enzyme: Cyclodextrin glycosyltransferase
Temperature: Optimal temperature ranges from 50°C to 60°C
pH: Optimal pH ranges from 5.0 to 6.0
Industrial Production Methods
In industrial settings, the production of cyclodextrins involves the following steps:
Liquefaction: Starch is gelatinized and partially hydrolyzed.
Cyclization: The liquefied starch is treated with cyclodextrin glycosyltransferase to produce cyclodextrins.
Separation: Cyclodextrins are separated from the reaction mixture using techniques such as precipitation, crystallization, or chromatography.
Purification: The separated cyclodextrins are purified to remove impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclodextrins undergo various chemical reactions, including:
Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydroxyl groups on the cyclodextrin molecule.
Substitution: Substitution reactions can introduce new functional groups onto the cyclodextrin molecule.
Common Reagents and Conditions
Oxidation: Reagents such as sodium periodate or potassium permanganate are used under mild conditions.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Oxidized cyclodextrins with aldehyde or carboxyl groups.
Reduction: Reduced cyclodextrins with modified hydroxyl groups.
Substitution: Substituted cyclodextrins with various functional groups such as alkyl, acyl, or sulfonyl groups.
Wissenschaftliche Forschungsanwendungen
Cyclodextrins have a wide range of scientific research applications, including:
Chemistry: Used as molecular hosts to form inclusion complexes with guest molecules, enhancing solubility and stability.
Biology: Employed in drug delivery systems to improve the bioavailability and controlled release of pharmaceuticals.
Medicine: Used in formulations to enhance the solubility and stability of drugs, and in the treatment of diseases such as Niemann-Pick disease.
Industry: Applied in the food industry to encapsulate flavors and fragrances, and in the cosmetic industry to stabilize active ingredients.
Wirkmechanismus
Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic guest molecules, while the hydrophilic exterior interacts with the aqueous environment. This inclusion complex formation enhances the solubility, stability, and bioavailability of the guest molecules. Cyclodextrins can also modulate the release rate of encapsulated drugs, providing controlled release properties.
Vergleich Mit ähnlichen Verbindungen
Cyclodextrins are unique due to their ability to form inclusion complexes with a wide range of guest molecules. Similar compounds include:
Alpha-cyclodextrin: Composed of six glucose units.
Beta-cyclodextrin: Composed of seven glucose units.
Gamma-cyclodextrin: Composed of eight glucose units.
Compared to other cyclic oligosaccharides, cyclodextrins have a larger cavity size, allowing them to encapsulate larger guest molecules. This property makes them particularly valuable in various applications, including drug delivery and food industry.
Eigenschaften
IUPAC Name |
6-chloro-2-methylsulfanyl-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c1-14-9-11-7-3-2-5(10)4-6(7)8(13)12-9/h2-4H,1H3,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHDGAJKTITYKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C2=C(N1)C=CC(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)C2=C(N1)C=CC(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
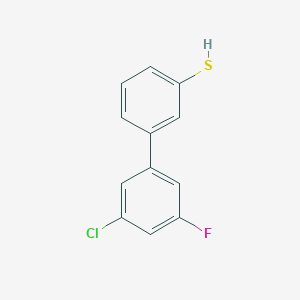
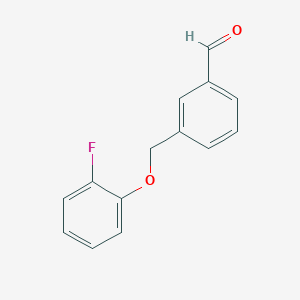
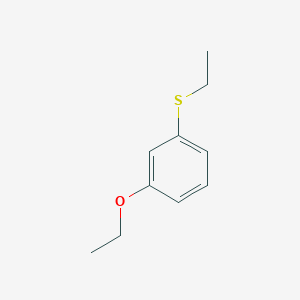
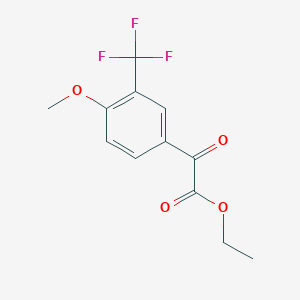
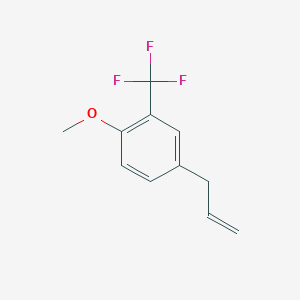
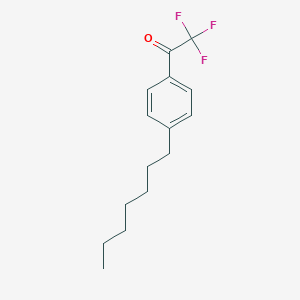
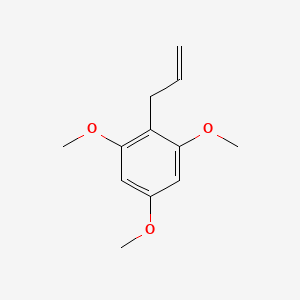
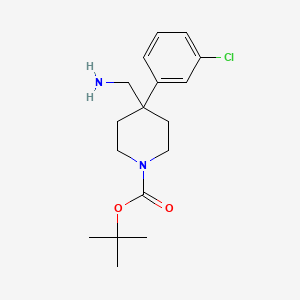
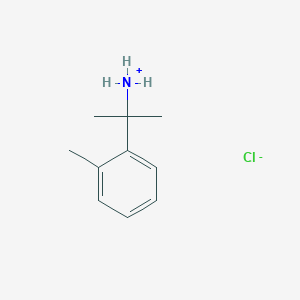
![3-(trifluoromethyl)-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B8003434.png)

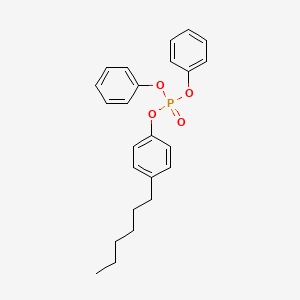
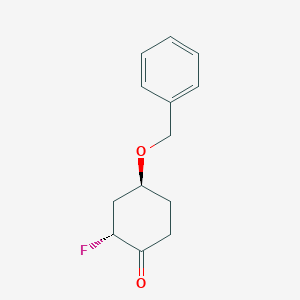
![(E)-N'-{5-[(3,4-dimethylcyclohexyl)amino]-4H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide](/img/structure/B8003467.png)
